L-796778

Beschreibung

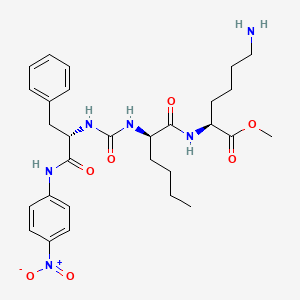

structure in first source

Eigenschaften

Molekularformel |

C29H40N6O7 |

|---|---|

Molekulargewicht |

584.7 g/mol |

IUPAC-Name |

methyl (2S)-6-amino-2-[[(2R)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoylamino]hexanoyl]amino]hexanoate |

InChI |

InChI=1S/C29H40N6O7/c1-3-4-12-23(26(36)32-24(28(38)42-2)13-8-9-18-30)33-29(39)34-25(19-20-10-6-5-7-11-20)27(37)31-21-14-16-22(17-15-21)35(40)41/h5-7,10-11,14-17,23-25H,3-4,8-9,12-13,18-19,30H2,1-2H3,(H,31,37)(H,32,36)(H2,33,34,39)/t23-,24+,25+/m1/s1 |

InChI-Schlüssel |

KEATTYUTWJKTRT-DSITVLBTSA-N |

Isomerische SMILES |

CCCC[C@H](C(=O)N[C@@H](CCCCN)C(=O)OC)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Kanonische SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)OC)NC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L-796,778; L 796,778; L796,778. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L-796778: A Technical Guide to its Mechanism of Action as a Selective SSTR3 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-796778 is a potent and selective, non-peptide small molecule agonist of the somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2] As a member of the G protein-coupled receptor (GPCR) family, SSTR3 activation initiates a cascade of intracellular signaling events with therapeutic potential in various pathologies, notably in neuroendocrine tumors. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Selective SSTR3 Agonism

This compound functions as a partial agonist at the human SSTR3 (hsst3).[2][3] Its primary mechanism involves binding to and activating SSTR3, which is coupled to inhibitory G proteins (Gi/o).[4][5] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This selective action on SSTR3 makes this compound a valuable tool for studying the physiological and pathological roles of this specific receptor subtype.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key pharmacological parameters.

| Parameter | Receptor Subtype | Value | Cell Line | Assay Type | Reference |

| IC50 | hSSTR3 | 18 nM | CHO-K1 | Forskolin-stimulated cAMP inhibition | [1][3] |

| pEC50 | hSSTR3 | ~7.5 | HEK293 | cAMP accumulation | [4] |

| pEC50 | hSSTR1 | < 5 | HEK293 | cAMP accumulation | [4] |

| pEC50 | hSSTR2 | < 5 | HEK293 | cAMP accumulation | [4] |

| pEC50 | hSSTR4 | < 5 | HEK293 | cAMP accumulation | [4] |

| pEC50 | hSSTR5 | < 5 | HEK293 | cAMP accumulation | [4] |

Note: pEC50 values are estimated from the dose-response curves presented in Wang et al., 2024. A higher pEC50 value indicates greater potency.

Signaling Pathways Modulated by this compound

The activation of SSTR3 by this compound initiates a signaling cascade that primarily involves the inhibition of the cAMP pathway. However, downstream effects on other crucial cellular signaling networks have also been observed, particularly in the context of cancer cell lines.

Primary Signaling Pathway: Gi/o -cAMP Inhibition

The canonical signaling pathway for this compound is depicted below.

References

An In-depth Technical Guide on the SSTR3 Binding Affinity of L-796778

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional potency of L-796778, a selective non-peptide agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support research and drug development efforts targeting SSTR3.

Core Data Presentation

The following table summarizes the quantitative data for the interaction of this compound with the human SSTR3. The data is compiled from functional assays measuring the inhibition of adenylyl cyclase activity and direct radioligand binding assays.

| Parameter | Value (nM) | Assay Type | Cell Line | Radioligand | Reference |

| IC₅₀ | 18 | cAMP Accumulation Assay | CHO-K1 expressing hSSTR3 | N/A | [1][2] |

| Kᵢ | 15.8 ± 3.4 | Radioligand Binding Assay | HEK-293 expressing hSSTR3 | [¹²⁵I-Tyr¹¹]-lanreotide | [3] |

Note: The IC₅₀ value represents the concentration of this compound that elicits a half-maximal inhibition of forskolin-stimulated cAMP production, indicating its functional potency. The Kᵢ value is the inhibition constant derived from competitive radioligand binding assays, representing the binding affinity of this compound for the SSTR3 receptor.

Experimental Protocols

Radioligand Binding Assay for Kᵢ Determination

This protocol is adapted from methodologies used to characterize SSTR3 ligands in stably transfected cell lines.[3]

Objective: To determine the binding affinity (Kᵢ) of this compound for the human SSTR3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human SSTR3.

-

Radioligand: [¹²⁵I-Tyr¹¹]-lanreotide.

-

Binding Buffer: Composition to be specified as per the referenced literature, but typically includes a buffer system (e.g., 50 mM Tris-HCl), divalent cations (e.g., 5 mM MgCl₂), and protease inhibitors.

-

Wash Buffer: Ice-cold buffer of a composition similar to the binding buffer.

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled SSTR3 ligand (e.g., somatostatin-14).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Culture HEK-293 cells stably expressing hSSTR3 to confluency. Harvest the cells and homogenize them in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([¹²⁵I-Tyr¹¹]-lanreotide), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of unlabeled somatostatin-14.

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for SSTR3.[4]

cAMP Accumulation Assay for IC₅₀ Determination

This protocol outlines a functional assay to measure the potency of this compound in inhibiting adenylyl cyclase activity.[1][5][6]

Objective: To determine the IC₅₀ value of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing hSSTR3.

Materials:

-

Cells: CHO-K1 cells stably expressing human SSTR3.

-

Assay Medium: Appropriate cell culture medium.

-

Stimulation Buffer: A buffered saline solution (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

Test Compound: this compound at various concentrations.

-

cAMP Detection Kit: A commercially available kit for quantifying intracellular cAMP levels (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Seed the CHO-K1-hSSTR3 cells into a 96-well plate and culture them until they reach the desired confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in the stimulation buffer for a short period.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate for a defined period to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit, following the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

SSTR3 Signaling Pathway

Caption: SSTR3 Signaling Pathway upon this compound Binding.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Logical Relationship in cAMP Accumulation Assay

Caption: Logical Flow of the cAMP Accumulation Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]

- 3. scispace.com [scispace.com]

- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Multifaceted Role of Somatostatin Receptor 3 (SSTR3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin (B550006) Receptor 3 (SSTR3), a member of the G protein-coupled receptor (GPCR) superfamily, serves as a critical mediator of the pleiotropic effects of the hormone somatostatin. Predominantly expressed in the central nervous system and pancreatic islets, SSTR3 is implicated in a diverse array of cellular processes, including the inhibition of hormone secretion, regulation of cell proliferation, and induction of apoptosis.[1] Its unique signaling properties and tissue distribution have positioned SSTR3 as a compelling target for therapeutic intervention in various pathological conditions, notably neuroendocrine tumors and metabolic disorders. This technical guide provides a comprehensive overview of the core functions of SSTR3, its intricate signaling pathways, and detailed methodologies for its experimental investigation.

Core Functions of SSTR3

SSTR3 is a transmembrane receptor that, upon binding to its endogenous ligand somatostatin, initiates a cascade of intracellular signaling events. The primary functions of SSTR3 are intrinsically linked to its coupling with inhibitory G proteins (Gi/o), leading to the modulation of key downstream effectors.

1. Inhibition of Adenylyl Cyclase: A hallmark of SSTR3 activation is the potent inhibition of adenylyl cyclase activity.[1][2] This leads to a significant reduction in intracellular cyclic AMP (cAMP) levels, a crucial second messenger involved in numerous cellular functions. This inhibitory action on the cAMP pathway underpins many of the physiological effects of SSTR3, including the suppression of hormone release.[2]

2. Induction of Apoptosis: A distinguishing feature of SSTR3 is its pronounced pro-apoptotic activity.[3][4][5][6] Activation of SSTR3 has been shown to trigger programmed cell death in various cell types, including cancer cells.[3][4] This effect is mediated through the upregulation of pro-apoptotic proteins such as p53 and Bax, and the activation of the caspase cascade.[5]

3. Regulation of Cell Proliferation and Cell Cycle: SSTR3 plays a significant role in cytostatic processes by inhibiting cell proliferation and inducing cell cycle arrest.[3] Overexpression of SSTR3 in cancer cell lines has been demonstrated to impede EGF-induced proliferation and enhance the anti-proliferative effects of SSTR3-specific agonists.[3]

4. Modulation of Ion Channels: SSTR3 signaling extends to the regulation of ion channel activity.[2] This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in cellular excitability.[7]

5. Inhibition of Hormone Secretion: Consistent with the general function of somatostatin receptors, SSTR3 is a potent inhibitor of hormone secretion from various endocrine cells.[2][8] This includes the suppression of growth hormone, insulin, and glucagon (B607659) release.[2]

Cellular Localization

SSTR3 exhibits a distinct subcellular localization pattern. It is primarily found on the plasma membrane of target cells.[6][9] Notably, SSTR3 has also been identified in primary cilia, particularly in neurons and pancreatic beta cells, suggesting a specialized role in ciliary signaling.[6][10]

Data Presentation: Quantitative Ligand Binding and Functional Data

The interaction of various ligands with SSTR3 has been characterized quantitatively. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of key somatostatin analogs for human SSTR3.

| Ligand | SSTR3 Ki (nM) | Reference |

| Lanreotide | 14.1 ± 2.1 | [8] |

| Pasireotide | 0.5 ± 0.1 | [8] |

| Ligand | SSTR3 IC50 (cAMP Inhibition, nM) | Reference |

| Lanreotide | 7.8 | [8] |

| Pasireotide | 1.1 | [8] |

| Ligand | SSTR3 IC50 (nM) | Reference |

| Octreotide | ~10-100 | [5] |

| Pasireotide | ~1-10 | [5] |

| ITF2984 | ~0.1-1 | [5] |

Signaling Pathways of SSTR3

Upon ligand binding, SSTR3 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins of the Gi/o family. This initiates a signaling cascade with multiple downstream branches.

Caption: SSTR3 activation leads to Gαi-mediated inhibition of adenylyl cyclase and Gβγ-mediated activation of GIRK channels, ultimately inhibiting hormone secretion, cell proliferation, and inducing apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for SSTR3.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human SSTR3 (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [125I]-Somatostatin-14) to the cell membranes.

-

Add increasing concentrations of the unlabeled test compound.

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of unlabeled somatostatin.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

References

- 1. benchchem.com [benchchem.com]

- 2. aiom.it [aiom.it]

- 3. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Binding Database [bindingdb.org]

- 9. researchgate.net [researchgate.net]

- 10. SSTR1- and SSTR3-selective somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

L-796778: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-796778 is a potent and selective small-molecule agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3), a member of the G-protein coupled receptor (GPCR) family. Activation of SSTR3 by this compound initiates a cascade of intracellular signaling events, with the primary and most well-characterized pathway involving the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Core Signaling Pathway: Inhibition of cAMP Production

This compound selectively binds to and activates the SSTR3 receptor, which is coupled to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration is a hallmark of this compound's activity.[1][2][3]

Quantitative Data

The potency of this compound in inhibiting cAMP production has been quantified in cellular assays.

| Compound | Target | Assay System | Parameter | Value | Reference |

| This compound | Human SSTR3 | CHO-K1 cells | IC₅₀ | 18 nM | [1][2][3] |

Table 1: Potency of this compound in inhibiting forskolin-stimulated cAMP production.

Signaling Pathway Diagram

Caption: this compound mediated inhibition of the cAMP pathway via SSTR3.

Broader Signaling Implications of SSTR3 Activation

While the inhibition of cAMP is the primary signaling event, the activation of SSTR3 by agonists can also influence other critical cellular pathways, leading to diverse physiological outcomes. These effects are often cell-type specific.

-

Modulation of Ion Channels and Protein Kinase Activity: The reduction in cAMP levels can subsequently affect the activity of ion channels and various protein kinases.[1]

-

Anti-proliferative and Pro-apoptotic Effects: SSTR3 activation has been linked to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][5] This can involve the modulation of key signaling pathways that regulate cell growth and survival.

-

MAPK/ERK and PI3K/Akt Pathways: Studies on SSTR3 agonists have shown a reduction in the activity of the MAPK and PI3K-AKT/mTOR signaling pathways, which are crucial for cell proliferation and survival.[6]

-

Cell Cycle Arrest: Overexpression of SSTR3 has been shown to induce cell cycle arrest, potentially through the upregulation of cell cycle inhibitors like p27(Kip1).[5]

Potential Downstream Signaling Network

Caption: Potential downstream signaling network of this compound via SSTR3.

Experimental Protocols

Forskolin-Stimulated cAMP Accumulation Assay

This protocol outlines a general method to quantify the inhibitory effect of this compound on cAMP production in cells expressing SSTR3.

Objective: To determine the IC₅₀ value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

CHO-K1 cells stably expressing human SSTR3

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based)

-

384-well white, low-volume assay plates

-

Plate reader compatible with the chosen cAMP assay kit

Methodology:

-

Cell Culture and Seeding:

-

Culture SSTR3-expressing CHO-K1 cells to approximately 80-90% confluency.

-

Harvest cells and resuspend in assay buffer to a predetermined optimal density (e.g., 5,000 cells/well).

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 5 µL of the this compound dilutions to the respective wells. For control wells, add 5 µL of assay buffer.

-

-

Stimulation:

-

Prepare a solution of forskolin (to stimulate cAMP production) and a phosphodiesterase inhibitor (to prevent cAMP degradation) in assay buffer. The final concentration of forskolin should be at its EC₈₀ to ensure a robust signal window.

-

Add 5 µL of the forskolin/IBMX solution to all wells except the negative control (basal) wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Cell Lysis and Detection:

-

Prepare the cAMP detection reagents according to the manufacturer's protocol of the chosen assay kit. This typically involves a lysis buffer containing the detection components (e.g., anti-cAMP antibody and a labeled cAMP tracer).

-

Add 5 µL of the lysis and detection reagent mixture to each well.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the concentration of cAMP in each well based on a standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

-

Experimental Workflow Diagram

Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the physiological roles of SSTR3. Its primary mechanism of action through the potent and selective inhibition of the adenylyl cyclase/cAMP pathway is well-established. Further research into the broader downstream signaling consequences, including the modulation of MAPK/ERK and PI3K/Akt pathways, will continue to elucidate the full therapeutic potential of targeting the SSTR3 receptor. The provided methodologies and pathway diagrams offer a foundational framework for researchers and drug development professionals working with this compound and other SSTR3-targeting compounds.

References

- 1. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Somatostatin Receptor Subtype-3 (SST3) Peptide Agonist Shows Antitumor Effects in Experimental Models of Nonfunctioning Pituitary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

L-796778: A Technical Guide to its Mechanism of Action as a Selective SSTR3 Agonist and Inhibitor of cAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-796778 is a potent and selective small molecule agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3). Its primary mechanism of action involves the activation of SSTR3, a G protein-coupled receptor (GPCR), which in turn initiates a signaling cascade that inhibits adenylyl cyclase activity, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This indirect inhibition of cAMP production underlies the therapeutic potential of this compound in various physiological processes regulated by somatostatin. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's function.

Quantitative Pharmacological Data

The inhibitory effect of this compound on cAMP production is a key measure of its potency as an SSTR3 agonist. The following table summarizes the available quantitative data.

| Parameter | Value | Cell Line | Conditions | Reference |

| IC50 | 18 nM | CHO-K1 cells expressing human SSTR3 (hsst3) | Forskolin-stimulated cAMP production | [1][2] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the forskolin-stimulated cAMP production.

Mechanism of Action: SSTR3-Mediated cAMP Inhibition

This compound does not directly inhibit cAMP. Instead, it acts as an agonist at the SSTR3 receptor, which is coupled to an inhibitory G protein (Gαi). The binding of this compound to SSTR3 triggers a conformational change in the receptor, leading to the activation of the Gαi subunit. This activated subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels modulates various downstream cellular processes.

SSTR3 Signaling Pathway

The signaling cascade initiated by the activation of SSTR3 by this compound is multifaceted, extending beyond the inhibition of adenylyl cyclase. Upon activation, SSTR3 can also modulate other critical signaling pathways, including:

-

Protein Tyrosine Phosphatases (PTPs): Activation of PTPs, such as PTP-1C, can lead to the dephosphorylation of key signaling molecules.

-

MAPK/ERK Pathway: SSTR3 activation can influence the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38, which are involved in cell proliferation and differentiation.[3]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, crucial for cell survival and growth, can also be modulated by SSTR3 activation.[3]

-

Glycogen Synthase Kinase 3 (GSK3): SSTR3 signaling can impact the activity of GSK3, a key regulator of numerous cellular functions.[4]

The interplay of these pathways contributes to the diverse physiological effects of SSTR3 activation.

Experimental Protocols

Forskolin-Stimulated cAMP Inhibition Assay (General Protocol)

This assay is used to determine the IC50 value of this compound by measuring its ability to inhibit the production of cAMP stimulated by forskolin (B1673556), a direct activator of adenylyl cyclase.

Objective: To quantify the potency of this compound in inhibiting cAMP production in cells expressing SSTR3.

Materials:

-

CHO-K1 cells stably expressing human SSTR3 (hsst3).

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound stock solution (in DMSO).

-

Forskolin stock solution (in DMSO).

-

cAMP detection kit (e.g., HTRF, ELISA, or other competitive immunoassay).

-

384-well white opaque microplates.

-

Multidrop dispenser.

-

Plate reader compatible with the chosen detection method.

Workflow:

Detailed Procedure:

-

Cell Seeding:

-

Culture CHO-K1 cells expressing hsst3 to ~80-90% confluency.

-

Harvest the cells and resuspend them in an appropriate assay buffer.

-

Dispense the cell suspension into 384-well white opaque microplates at a predetermined optimal cell density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates at 37°C for a specified period to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the this compound dilutions to the respective wells of the microplate. Include vehicle control wells (DMSO).

-

-

Forskolin Stimulation:

-

Prepare a solution of forskolin in the assay buffer at a concentration that elicits a submaximal but robust cAMP response (e.g., 1-10 µM).

-

Add the forskolin solution to all wells except for the negative control wells.

-

-

Incubation:

-

Incubate the plates at room temperature or 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit, following the manufacturer's instructions. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used method.

-

-

Data Analysis:

-

Plot the measured cAMP levels (or the ratio of the HTRF signals) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of this compound for SSTR3 and other somatostatin receptor subtypes. It measures the ability of this compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To quantify the binding affinity and selectivity of this compound for somatostatin receptors.

Materials:

-

Cell membranes prepared from cells expressing the target somatostatin receptor subtype (e.g., SSTR3, SSTR1, SSTR2, SSTR4, SSTR5).

-

Radiolabeled somatostatin analog (e.g., 125I-Tyr11-SRIF-14 or 125I-LTT-SRIF-28).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, with 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Workflow:

Detailed Procedure:

-

Incubation:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled pan-somatostatin agonist).

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the incubation mixture through a 96-well filter plate to separate the membrane-bound radioligand from the free radioligand.

-

-

Washing:

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Selectivity Profile

Conclusion

This compound is a valuable research tool for investigating the physiological roles of SSTR3. Its selective agonism and subsequent inhibition of cAMP signaling provide a specific mechanism to probe SSTR3-mediated pathways. The data and protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further studies to fully elucidate its binding affinities across all SSTR subtypes and to map the complete downstream signaling network will provide a more detailed understanding of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]

- 3. Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of L-796778: A Selective Somatostatin Receptor Subtype 3 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-796778 is a potent and selective non-peptide agonist of the somatostatin (B550006) receptor subtype 3 (SSTR3). Its discovery marked a significant advancement in the development of subtype-selective somatostatin analogs, offering a valuable pharmacological tool to elucidate the specific physiological roles of SSTR3. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols, quantitative binding and functional data, and diagrams of the relevant signaling pathways and experimental workflows to serve as a resource for researchers in pharmacology and drug development.

Discovery of this compound

This compound was identified through an innovative approach combining molecular modeling of known peptide agonists with combinatorial chemistry and high-throughput screening. This strategy, pioneered by researchers at Merck, aimed to discover non-peptide small molecules that could mimic the bioactivity of endogenous somatostatin with high selectivity for its individual receptor subtypes.

The discovery process began with the creation of a large combinatorial library of organic molecules. This library was then screened for binding affinity to the five human somatostatin receptor subtypes (SSTR1-SSTR5). This compound emerged from this screening as a potent and highly selective ligand for SSTR3.

Experimental Workflow: Discovery

The general workflow for the discovery of this compound is outlined below.

Caption: A flowchart illustrating the key stages in the discovery of this compound.

Chemical Synthesis of this compound

While the initial discovery of this compound was through a combinatorial approach, subsequent targeted synthesis was necessary for detailed pharmacological evaluation. The synthesis of this compound, a substituted urea (B33335) derivative, involves a multi-step process. A representative synthetic scheme is outlined below, based on general principles of urea synthesis.

General Synthetic Approach

The core of the this compound molecule is a substituted urea. The synthesis typically involves the coupling of an isocyanate with an amine. The starting materials, a chiral amino acid derivative and a substituted aniline, are prepared and coupled to form the final product.

Please note: The following is a generalized synthetic scheme as the exact, detailed proprietary synthesis from the initial discovery is not publicly available. This scheme is based on established methods for the synthesis of similar substituted ureas.

Experimental Protocol: Representative Synthesis

Step 1: Preparation of the Isocyanate Intermediate A protected amino acid, corresponding to the N-terminal portion of this compound, is converted to its corresponding isocyanate. This can be achieved by treating the N-hydroxysuccinimide (NHS) ester of the carboxylic acid with sodium azide, followed by a Curtius rearrangement.

Step 2: Preparation of the Amine Intermediate The C-terminal amino acid ester fragment is prepared with appropriate protecting groups.

Step 3: Urea Formation The isocyanate from Step 1 is reacted with the amine from Step 2 in an inert solvent such as dichloromethane (B109758) or dimethylformamide (DMF) to form the urea linkage.

Step 4: Deprotection The protecting groups on the amino acid side chains and the C-terminal ester are removed under appropriate conditions (e.g., acidolysis with trifluoroacetic acid for Boc groups, hydrogenation for Cbz groups) to yield this compound.

Purification: The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Characterization

This compound is a potent and selective agonist for the human somatostatin receptor subtype 3 (SSTR3). Its biological activity has been characterized through various in vitro assays.

Binding Affinity

The selectivity of this compound for SSTR3 over the other somatostatin receptor subtypes is a key feature. The binding affinities, typically determined by radioligand binding assays using membranes from cells expressing the individual human SSTR subtypes, are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| hSSTR1 | >1000 |

| hSSTR2 | >1000 |

| hSSTR3 | ~25 |

| hSSTR4 | >1000 |

| hSSTR5 | >1000 |

Note: The Ki value for hSSTR3 is an approximation based on available data stating approximately 50-fold selectivity.

Functional Activity

The agonist activity of this compound is demonstrated by its ability to inhibit adenylyl cyclase, a key downstream effector of SSTR3 activation.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR3 are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and seeded into 96-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Forskolin, an adenylyl cyclase activator, is added to the cells to stimulate cyclic AMP (cAMP) production.

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated.

This compound inhibits forskolin-stimulated cAMP production in CHO-K1 cells expressing the hSSTR3 with an IC50 value of 18 nM.[1][2]

Signaling Pathway

SSTR3 is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, a conformational change in the receptor leads to the activation of the Gi protein. This initiates a cascade of intracellular signaling events.

Caption: The signaling pathway of SSTR3 upon activation by this compound.

Recent cryo-electron microscopy (cryo-EM) studies have provided a detailed structural basis for the selective recognition and activation of SSTR3 by this compound. These studies reveal specific amino acid residues within the receptor's binding pocket that are crucial for the high-affinity and selective interaction with this compound.

Conclusion

This compound is a landmark molecule in the study of somatostatin receptors. Its discovery through a rational, high-throughput approach demonstrated the feasibility of developing non-peptide, subtype-selective GPCR ligands. As a potent and selective SSTR3 agonist, this compound continues to be an invaluable tool for dissecting the specific physiological and pathophysiological roles of this receptor subtype, with potential implications for therapeutic interventions in various diseases. This guide provides a foundational resource for researchers working with or interested in the development of selective somatostatin receptor modulators.

References

An In-Depth Technical Guide to the SSTR3 Agonist L-796778

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-796778 is a potent and selective small molecule agonist of the somatostatin (B550006) receptor subtype 3 (SSTR3). As a member of the G protein-coupled receptor (GPCR) family, SSTR3 is implicated in a variety of physiological processes, making it a compelling target for therapeutic intervention in several disease areas. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key in vitro assays are presented, along with a visualization of its signaling pathway, to support further research and development efforts.

Chemical Structure and Properties

This compound is a non-peptidic molecule, a characteristic that can offer advantages in terms of oral bioavailability and metabolic stability compared to endogenous peptide ligands.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Biological Properties:

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in experimental settings and for computational modeling.

| Property | Value | Reference(s) |

| IUPAC Name | Methyl ((R)-2-(3-((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)ureido)hexanoyl)-L-lysinate | [1] |

| Molecular Formula | C₂₉H₄₀N₆O₇ | [1] |

| Molecular Weight | 584.67 g/mol | [1] |

| CAS Number | 217480-25-6 | [1] |

| Appearance | Solid | [1] |

| IC₅₀ | 18 nM (inhibition of forskolin-stimulated cAMP production in CHO-K1 cells expressing hSSTR3) | [2][3] |

| Solubility | 10 mM in DMSO | [1] |

Table 1: Summary of Chemical and Biological Properties of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist for the SSTR3 receptor. SSTR3 is a Gi/o-coupled receptor, and its activation by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[4] This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This mechanism of action is central to the physiological effects mediated by SSTR3 activation.

The signaling pathway initiated by this compound binding to SSTR3 is depicted in the following diagram:

Experimental Protocols

To facilitate the study and application of this compound, this section provides detailed methodologies for key in vitro assays used to characterize its activity.

Forskolin-Stimulated cAMP Production Inhibition Assay

This assay is fundamental for quantifying the potency of this compound as an SSTR3 agonist by measuring its ability to inhibit the forskolin-induced production of cAMP in a cellular context.

Objective: To determine the IC₅₀ value of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the human SSTR3 receptor.

Materials:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SSTR3 receptor.

-

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

Forskolin (B1673556) solution.

-

This compound stock solution (in DMSO).

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well white opaque microplates.

-

Plate reader compatible with the chosen cAMP assay technology.

Procedure:

-

Cell Culture: Culture the SSTR3-expressing CHO-K1 cells in T75 flasks until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the assay buffer and adjust the cell density. Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 1 pM to 10 µM.

-

Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, predetermined to elicit a submaximal response) to all wells except the negative control. Immediately after, add the different concentrations of this compound to the respective wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of this compound for the SSTR3 receptor.

Objective: To determine the Ki of this compound for the SSTR3 receptor by measuring its ability to displace a radiolabeled SSTR3 ligand.

Materials:

-

Cell membranes prepared from cells overexpressing the human SSTR3 receptor.

-

Radiolabeled SSTR3 ligand (e.g., [¹²⁵I]-Somatostatin-14).

-

This compound stock solution (in DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the SSTR3 receptor. Its selectivity and potency make it a suitable candidate for further preclinical and potentially clinical development. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry, facilitating the exploration of SSTR3-targeted therapeutics. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

The Anticonvulsant Potential of L-796,778: A Technical Guide for Researchers

An In-Depth Examination of the sst3 Receptor Agonist L-796,778 and its Effects on Seizure Activity

This technical guide provides a comprehensive overview of the anticonvulsant properties of L-796,778, a selective agonist for the somatostatin (B550006) receptor subtype 3 (sst3). The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for epilepsy and other seizure-related disorders. This document synthesizes available preclinical data, details experimental methodologies, and visualizes the proposed mechanisms of action.

Core Concepts and Mechanism of Action

L-796,778 exerts its anticonvulsant effects primarily through the activation of sst3 receptors, which are G-protein coupled receptors expressed in various regions of the brain, including the hippocampus, an area critically involved in seizure generation and propagation. The activation of sst3 receptors is believed to initiate a signaling cascade that ultimately leads to a reduction in neuronal excitability.

The proposed signaling pathway involves the coupling of the activated sst3 receptor to inhibitory G-proteins (Gi/o). This interaction is thought to lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels can, in turn, modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence the phosphorylation state and function of critical ion channels. The modulation of these ion channels, such as the potentiation of potassium (K+) channel currents and the inhibition of calcium (Ca2+) channel currents, is a key mechanism for hyperpolarizing the neuronal membrane and dampening excessive electrical activity that underlies seizures.

Furthermore, preclinical evidence suggests a functional interaction between sst3 and sst2 receptors in mediating the anticonvulsant effects of L-796,778. This interplay between receptor subtypes may contribute to the overall efficacy of the compound.

Quantitative Data on Anticonvulsant Efficacy

The following table summarizes the available quantitative data on the anticonvulsant efficacy of L-796,778 from preclinical studies. To date, research has primarily focused on the pilocarpine-induced seizure model in rats.

| Seizure Model | Animal Species | Route of Administration | Dose/Concentration | Observed Effect | Citation |

| Pilocarpine-induced focal seizures | Rat | Intrahippocampal | 100 nM | Protection against seizures | [1][2] |

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Pilocarpine-Induced Seizure Model in Rats

This model is widely used to study temporal lobe epilepsy.

1. Animal Preparation:

-

Adult male Wistar or Sprague-Dawley rats are typically used.

-

Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Surgical Implantation (for intrahippocampal administration and EEG recording):

-

Rats are anesthetized (e.g., with a ketamine/xylazine mixture or isoflurane) and placed in a stereotaxic frame.[3]

-

For intrahippocampal drug delivery, a guide cannula is implanted targeting the dorsal hippocampus.

-

For electroencephalogram (EEG) monitoring, recording electrodes are implanted over the hippocampus and may be accompanied by a reference electrode placed over the cerebellum.[3][4]

-

The implant is secured to the skull with dental cement.

-

Animals are allowed a recovery period of at least one week post-surgery.

3. Drug Administration:

-

To reduce peripheral cholinergic effects, animals are pre-treated with a peripheral muscarinic receptor antagonist such as scopolamine (B1681570) methyl nitrate (B79036) (e.g., 1 mg/kg, i.p.) 30 minutes prior to pilocarpine (B147212) administration.[5]

-

Pilocarpine hydrochloride is then administered (e.g., 320-380 mg/kg, i.p.) to induce status epilepticus.[5]

-

For investigating the effects of L-796,778, the compound is dissolved in an appropriate vehicle and administered intrahippocampally via the implanted cannula at the specified concentration (e.g., 100 nM).[1][2]

4. Seizure Assessment:

-

Behavioral Monitoring: Seizure severity is scored using a standardized scale, such as the Racine scale.[6]

-

EEG Analysis: Continuous EEG recordings are analyzed to determine seizure frequency, duration, and amplitude of epileptiform discharges.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of L-796,778 and a typical experimental workflow for its evaluation.

Discussion and Future Directions

The available data indicate that L-796,778 holds promise as an anticonvulsant agent, acting through the sst3 receptor. However, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Dose-Response Studies: Comprehensive dose-response studies are needed to establish the optimal therapeutic window for L-796,778.

-

Efficacy in Different Seizure Models: Evaluating the efficacy of L-796,778 in a broader range of seizure models (e.g., maximal electroshock, pentylenetetrazol-induced seizures) will be crucial to determine its spectrum of anticonvulsant activity.

-

Pharmacokinetic Profiling: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of L-796,778, which are critical for its development as a therapeutic agent.

-

Elucidation of Downstream Signaling: Further investigation into the specific ion channels and downstream signaling molecules modulated by sst3 receptor activation will provide a more complete understanding of its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Rat hippocampal somatostatin sst3 and sst4 receptors mediate anticonvulsive effects in vivo: indications of functional interactions with sst2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Video-EEG-monitoring-of-lithium-pilocarpine-induced-status-epilepticus-in-postnatal-day-7-rats-using-a-novel-miniature-telemetry-system [aesnet.org]

- 5. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.3. SE Induction and EEG Analysis [bio-protocol.org]

L-796778: A Deep Dive into its Somatostatin Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of L-796778, a non-peptide agonist, against the five human somatostatin (B550006) receptor (SSTR) subtypes. The following sections detail its binding affinities, functional activity, the experimental methodologies used for these characterizations, and the relevant signaling pathways.

Core Selectivity Profile of this compound

This compound has been identified as a potent and highly selective agonist for the somatostatin receptor subtype 3 (SSTR3).[1][2][3] Its binding affinity and functional potency are significantly higher for SSTR3 compared to the other four subtypes (SSTR1, SSTR2, SSTR4, and SSTR5).

Data Presentation: Binding Affinity and Functional Activity

The selectivity of this compound is quantitatively demonstrated by its inhibition constant (Ki) values from radioligand binding assays and its half-maximal inhibitory concentration (IC50) in functional assays.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

| SSTR1 | >1000 | - |

| SSTR2 | >1000 | - |

| SSTR3 | 1.8 | 18 |

| SSTR4 | >1000 | - |

| SSTR5 | >1000 | - |

| Table 1: Selectivity profile of this compound against human somatostatin receptor subtypes. Binding affinity data is from competitive binding assays using recombinant human receptors[4]. Functional activity is determined by the inhibition of forskolin-stimulated cAMP production in CHO-K1 cells expressing the human SSTR3[1][2][3]. |

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the selectivity profile of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the determination of the binding affinity (Ki) of this compound for each of the five human somatostatin receptor subtypes.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested at 80-90% confluency.

-

Cell membranes are prepared by homogenization in a cold buffer, followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in a binding buffer.

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

Cell membranes expressing a specific SSTR subtype.

-

A constant concentration of a suitable radioligand (e.g., 125I-Somatostatin-14 or a subtype-selective radiolabeled antagonist).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

-

Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.

-

The plates are incubated to allow binding to reach equilibrium.

3. Filtration and Measurement:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound for each receptor subtype.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (cAMP Inhibition)

This protocol describes the measurement of the functional potency (IC50) of this compound at the SSTR3 receptor by quantifying the inhibition of adenylyl cyclase activity.[1][2][3]

1. Cell Culture:

-

CHO-K1 cells stably expressing the human SSTR3 are seeded in 96-well plates and cultured overnight.

2. Assay Procedure:

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with increasing concentrations of this compound.

-

Adenylyl cyclase is then stimulated by adding a fixed concentration of forskolin (B1673556) to all wells (except for the basal control).

-

The plates are incubated to allow for cAMP accumulation.

3. cAMP Measurement:

-

The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

4. Data Analysis:

-

A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of this compound.

-

The IC50 value, representing the concentration of this compound that causes 50% of the maximal inhibition, is determined from this curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

Caption: SSTR3 Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

References

- 1. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-secretory properties of non-peptide somatostatin receptor agonists in isolated rat colon: luminal activity and possible interaction with p-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Basis of L-796,778 Selectivity for SSTR3

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-796,778 is a non-peptidic small molecule that demonstrates notable selectivity as an agonist for the somatostatin (B550006) receptor subtype 3 (SSTR3).[1][2] Understanding the molecular underpinnings of this selectivity is paramount for the rational design of novel, highly specific therapeutics targeting SSTR3, which is implicated in various physiological and pathophysiological processes, including metabolic disorders and cancer.[3][4] This technical guide provides a comprehensive overview of the structural basis for L-796,778's preference for SSTR3, integrating recent structural biology findings with quantitative pharmacological data and detailed experimental methodologies.

SSTR3 Signaling Pathway

Somatostatin receptors are a family of five G protein-coupled receptors (GPCRs) that mediate the inhibitory effects of the hormone somatostatin.[3] SSTR3, like other members of its family, primarily couples to inhibitory G proteins (Gi/o).[5][6] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates and inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[5][7] This cascade is a key mechanism for regulating hormone secretion and cell proliferation.[6][8]

Caption: SSTR3-mediated inhibition of the adenylyl cyclase pathway.

Structural Basis of L-796,778 Selectivity

Recent advancements in cryo-electron microscopy (cryo-EM) have elucidated the high-resolution structure of L-796,778 in complex with the activated SSTR3-Gi signaling machinery.[9][10][11] These studies provide a definitive structural framework for understanding its binding mode and selectivity.

L-796,778 settles into the orthosteric binding pocket of SSTR3. The selectivity appears to be driven by a combination of interactions with non-conserved amino acid residues that differ between SSTR3 and other SSTR subtypes.[9][10]

Key interactions and determinants of selectivity include:

-

Residues Q1273.36 and F1072.53: These residues are identical in SSTR2 and SSTR3 but differ in SSTR1, SSTR4, and SSTR5. Mutagenesis studies on SSTR1, where these positions are normally occupied by Methionine (M) and Leucine (L) respectively, showed that converting them to the SSTR3-like Glutamine (Q) and Phenylalanine (F) increased the potency of L-796,778 by over 10-fold, highlighting their critical role.[9]

-

Residue Q1032.63: The nitroanilino moiety of L-796,778 forms a hydrogen bond with Q1032.63 in SSTR3.[9]

-

Residue H192ECL2: Located in the extracellular loop 2, this histidine residue contributes to the stable binding of L-796,778 through a polar network mediated by water molecules.[9]

-

Comprehensive Effect: The selectivity of L-796,778 is not attributed to a single residue but rather to the cumulative effect of multiple non-conserved residues within the binding pocket.[9][10] Attempts to confer L-796,778 sensitivity to other SSTR subtypes by individually mutating key residues have shown limited success, supporting the idea of a complex, multi-point recognition mechanism.[9]

Quantitative Pharmacological Data

The selectivity of L-796,778 is quantified by its differential binding affinities and functional potencies across the five human SSTR subtypes.

Table 1: Functional Potency of L-796,778 at Human SSTR Subtypes

| Receptor Subtype | Assay Type | Cell Line | IC50 (nM) | Reference |

| hSSTR3 | cAMP Inhibition | CHO-K1 | 18 | [1][2] |

| Other hSSTRs | cAMP Inhibition | Various | >10-fold higher than hSSTR3 | [9][10] |

Note: IC50 represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

Table 2: Effect of SSTR1 Mutagenesis on L-796,778 Potency

| SSTR1 Mutant | Effect on L-796,778 Potency | Reference |

| M1413.36Q | > 10-fold increase | [9] |

| L1072.53F | > 10-fold increase | [9] |

Key Experimental Protocols

The characterization of L-796,778's selectivity relies on a suite of standardized in vitro assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (L-796,778) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[3][5][12]

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the target SSTR subtype (e.g., HEK293 or CHO cells) to ~80-90% confluency.[3]

-

Harvest cells and homogenize them in a cold lysis buffer.

-

Perform differential centrifugation to isolate the membrane fraction, which is then resuspended in a binding buffer and quantified for protein concentration.[12]

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation (10-20 µg protein), a constant concentration of a suitable radiolabeled SSTR ligand (e.g., [125I]-Somatostatin-14), and increasing concentrations of unlabeled L-796,778.[5][12]

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled somatostatin).[13]

-

-

Incubation:

-

Filtration and Detection:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-796,778 concentration.

-

Fit the data using non-linear regression to a one-site competition model to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

-

cAMP Accumulation Assay

This functional assay measures the ability of an SSTR3 agonist to inhibit adenylyl cyclase activity, thereby quantifying its potency (IC50 or EC50).[3][5]

Methodology:

-

Cell Seeding:

-

Seed cells expressing the target SSTR subtype in a 96-well plate and culture overnight.[5]

-

-

Assay Conditions:

-

Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[3]

-

-

Compound Addition:

-

Add increasing concentrations of L-796,778 to the wells.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) to induce cAMP production.[5]

-

-

Incubation:

-

Incubate the plate for 30 minutes at 37°C.[5]

-

-

Lysis and Detection:

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the L-796,778 concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, representing the concentration that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production.[3]

-

Caption: Workflow for elucidating the structural basis of ligand selectivity.

Conclusion

The selectivity of L-796,778 for SSTR3 is a multifactorial phenomenon rooted in specific, cumulative interactions within the receptor's orthosteric binding pocket. High-resolution structural data from cryo-EM, supported by functional assays and mutagenesis studies, has identified key non-conserved residues like Q1273.36, F1072.53, and H192ECL2 as critical determinants.[9] This detailed molecular understanding provides a robust framework for the structure-based design of next-generation SSTR3-selective ligands, paving the way for more targeted and effective therapies with potentially fewer side effects.[10][14]

References

- 1. This compound | SSTR3 agonist | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]

- 8. Gene - SSTR3 [maayanlab.cloud]

- 9. pnas.org [pnas.org]

- 10. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Role of Somatostatin Receptor 3 in Neuronal Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Somatostatin (B550006) Receptor 3 (SSTR3), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of neuronal function. Predominantly expressed in the central nervous system, SSTR3 is uniquely localized to the primary cilia of neurons, positioning it as a key sensor and modulator of the neuronal microenvironment. Activation of SSTR3 by its endogenous ligand, somatostatin, initiates a cascade of intracellular events that profoundly impact neuronal excitability, synaptic transmission, and cell survival. This technical guide provides an in-depth examination of the core mechanisms of SSTR3 signaling in neurons, offering a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the physiological roles of SSTR3 and for professionals in drug development targeting this receptor for therapeutic intervention in neurological and psychiatric disorders.

Introduction to SSTR3

SSTR3 is one of five subtypes of somatostatin receptors (SSTR1-5) that mediate the diverse biological effects of the peptide hormone somatostatin.[1] Encoded by the SSTR3 gene, it is a seven-transmembrane domain receptor expressed at high levels in the brain and pancreatic islets.[2] Within the central nervous system, SSTR3 mRNA is widely distributed, with notable expression in the cerebral cortex, hippocampus, amygdala, cerebellum, and various brainstem nuclei.[3][4] A distinguishing feature of SSTR3 is its prominent localization to the membrane of primary cilia on neurons, particularly excitatory neurons.[5] This subcellular compartmentalization suggests a specialized role in integrating extracellular signals to modulate neuronal function.

Functionally, SSTR3 is primarily coupled to inhibitory G-proteins (Gi/o), and its activation leads to a canonical signaling pathway involving the inhibition of adenylyl cyclase.[1][6] This primary mechanism has significant downstream consequences, including the modulation of ion channel activity and neurotransmitter release.[1][6] Beyond this canonical pathway, SSTR3 is uniquely implicated among its subtypes in the induction of apoptosis through a p53-dependent mechanism.[7] Dysregulation of SSTR3 signaling has been linked to various neurological conditions, including epilepsy, Alzheimer's disease, and mood disorders, making it a compelling target for therapeutic development.[8]

SSTR3 Signaling Pathways

SSTR3 activation initiates two primary signaling cascades within neurons: a canonical pathway that modulates neuronal excitability and a distinct pathway that can trigger programmed cell death.

Canonical Gαi-Mediated Signaling

The most well-characterized SSTR3 signaling pathway involves its coupling to pertussis toxin-sensitive Gi/o proteins. This interaction triggers the dissociation of the G-protein into its Gαi and Gβγ subunits, leading to downstream effects that are largely inhibitory to neuronal function.

-

Ligand Binding: Somatostatin (SST-14 or SST-28) binds to the extracellular domain of SSTR3.

-

G-Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi subunit.

-

Adenylyl Cyclase Inhibition: The GTP-bound Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase (AC).

-

cAMP Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of cAMP-dependent protein kinase A (PKA). This results in altered phosphorylation states of various target proteins, including ion channels, which ultimately modulates neuronal excitability and neurotransmitter release. The Gβγ subunit can also directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).[6]

Pro-Apoptotic Signaling

SSTR3 is unique among the somatostatin receptor subtypes for its ability to induce apoptosis. This function is particularly relevant in the context of neuronal injury and neurodegenerative diseases.[7] The pathway involves the tumor suppressor protein p53 and the pro-apoptotic Bcl-2 family member, Bax.

-

SSTR3 Activation: Prolonged or strong agonist stimulation of SSTR3 initiates the pro-apoptotic signal.

-

p53 Upregulation: SSTR3 signaling leads to an increase in the expression and/or stability of the p53 protein.

-

Bax Activation: p53 transcriptionally upregulates the pro-apoptotic protein Bax.

-

Mitochondrial Permeabilization: Bax translocates to the mitochondrial outer membrane, where it oligomerizes and forms pores, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. This triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

-

Apoptosis: Activated executioner caspases cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]

Quantitative Data on SSTR3 Ligands and Expression

The pharmacological characterization of SSTR3 is essential for developing selective tools for research and potential therapeutics. The following tables summarize key quantitative data.

Table 1: Binding Affinities and Functional Potencies of SSTR3 Agonists

| Compound | Species | Assay Type | Receptor | Value (nM) | Reference |

| Somatostatin-14 | Human | G-protein signaling (GIRK) | SSTR3 | EC₅₀: 0.8 | [9] |

| Somatostatin-28 | Human | Internalization | SSTR3 | EC₅₀: ~1-10 | [9] |

| ITF2984 | Human | Binding Affinity | SSTR3 | IC₅₀: 10.7 | [9] |

| ITF2984 | Human | G-protein signaling (GIRK) | SSTR3 | EC₅₀: 51.9 | [9] |

| Octreotide | Human | Binding Affinity | SSTR3 | IC₅₀: 63.0 | [9] |

| Pasireotide | Human | Binding Affinity | SSTR3 | IC₅₀: 95.1 | [9] |

Table 2: Binding Affinities of SSTR3 Antagonists

| Compound | Species | Assay Type | Receptor | Value (nM) | Reference |

| MK-4256 | Human | Receptor Binding | SSTR3 | Kᵢ: 1.2 | [10] |

| MK-4256 | Human | Functional cAMP Antagonism | SSTR3 | IC₅₀: 2.3 | [10] |

Table 3: Relative Expression of SSTR3 in the Nervous System

| Brain Region | Species | Method | Expression Level | Reference |

| Cerebral Cortex | Rat | In Situ Hybridization | Homogeneous distribution | [3] |

| Hippocampus (CA1, CA2) | Rat | In Situ Hybridization | High density in pyramidal cells | [3] |

| Cerebellum | Rat | In Situ Hybridization | Very abundant | [4] |

| Frontal Cortex | Human | Immunohistochemistry | Increased in Alzheimer's Disease | [8] |

| Prefrontal Cortex | Human | RNAscope | Expressed in ~7% of neurons | [11][12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate SSTR3 function in neuronal signaling.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for SSTR3 by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the Kᵢ of a test compound for the SSTR3 receptor.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human SSTR3.

-